1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride
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Overview
Description
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is a compound that combines a thiophene ring, an oxadiazole ring, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization reactions involving amidoximes and carboxylic acids or their derivatives.
Coupling of the Thiophene and Oxadiazole Rings: The thiophene derivative is reacted with a suitable amidoxime to form the 1,2,4-oxadiazole ring.
Introduction of the Cyclohexylamine Moiety: This step involves the reaction of the oxadiazole-thiophene intermediate with cyclohexylamine under appropriate conditions to form the final compound.
Formation of the Hydrochloride Salt: The final amine product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenated compounds or acylating agents can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, hydroxylamines.
Substitution Products: N-substituted derivatives, acylated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride has potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the electronic properties of the thiophene and oxadiazole rings.
Mechanism of Action
The mechanism of action of 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiophene and oxadiazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their biological activities.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring are known for their antimicrobial and anticancer properties.
Uniqueness
1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride is unique due to the combination of the thiophene and oxadiazole rings with a cyclohexylamine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9;/h4-5,8H,1-3,6-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOQMJIFIVEJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=CS3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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